Product packaging for CYD-1-79(Cat. No.:CAS No. 1443281-47-7)

CYD-1-79

Cat. No.: B606893
CAS No.: 1443281-47-7
M. Wt: 356.55
InChI Key: RQTUFYCDUWSKKX-KGNCLDLBSA-N
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Description

Physiological and Pathological Roles of the 5-HT2CR in Neurobiology

The 5-HT2CR is a Gq/G11-coupled GPCR that mediates excitatory neurotransmission wikipedia.org. It is widely expressed throughout the CNS, including regions such as the choroid plexus, hippocampus, amygdala, hypothalamus, striatum, nucleus accumbens, and prefrontal cortex wikipedia.orgpatsnap.comresearchgate.netabcam.com. The receptor plays a significant role in modulating the release of other neurotransmitters, notably dopamine (B1211576) and norepinephrine, in specific brain areas wikipedia.orgabcam.com.

Physiologically, the 5-HT2CR is involved in regulating a variety of functions, including mood, anxiety, feeding behavior, and reproductive behavior wikipedia.org. It also plays a role in synaptic plasticity, particularly in the hippocampus pnas.orgpnas.org. Activation of 5-HT2CRs can influence neuronal excitability and intracellular signaling pathways, such as the phosphatidylinositol signaling pathway abcam.compnas.org.

Dysregulation of 5-HT2CR function has been implicated in the pathophysiology of several neurological and psychiatric disorders. These include anxiety, depression, schizophrenia, epilepsy, obesity, and substance use disorders patsnap.comresearchgate.netmdpi.comnih.govmdpi.com. For instance, studies suggest an association between abnormally high numbers of 5-HT2CRs in the prefrontal cortex and suicide wikipedia.org. The receptor's involvement in regulating dopamine release in reward-related brain regions like the nucleus accumbens and ventral tegmental area highlights its critical role in addiction and reward-related behaviors wikipedia.orgnih.govcij.gob.mx. Furthermore, 5-HT2CR agonists have been shown to suppress food intake, linking the receptor to the regulation of appetite and energy balance mdpi.comresearchgate.netnih.gov.

Conceptual Advantages of Positive Allosteric Modulation (PAM) for 5-HT2CR Targeting

Targeting the 5-HT2CR with PAMs offers several conceptual advantages compared to using orthosteric agonists. One key advantage is the potential for enhanced spatial and temporal specificity austinpublishinggroup.comfrontiersin.org. PAMs only augment the receptor's response when the endogenous agonist, serotonin (B10506), is present frontiersin.org. This means that PAMs can selectively enhance signaling in tissues or brain regions where serotonin is actively being released, potentially reducing unwanted activation in areas with low serotonin tone austinpublishinggroup.comfrontiersin.org. This mechanism can lead to fewer "on-target" side effects that might arise from the indiscriminate activation caused by systemically administered orthosteric agonists frontiersin.org.

Another advantage is the potential for a "ceiling effect" with PAMs austinpublishinggroup.comnews-medical.net. Since the PAM's effect is dependent on the presence and concentration of the endogenous agonist, the maximum achievable receptor activation is limited by the physiological levels of serotonin. This can provide a built-in safety mechanism, potentially reducing the risk of over-stimulation and desensitization that can occur with full orthosteric agonists austinpublishinggroup.com.

Furthermore, allosteric sites are generally less conserved than orthosteric sites, which can facilitate the development of highly selective PAMs that preferentially modulate the 5-HT2CR over other closely related serotonin receptor subtypes (e.g., 5-HT2A and 5-HT2B) austinpublishinggroup.comnih.gov. This subtype selectivity is crucial for minimizing off-target effects and improving the therapeutic index mdpi.comresearchgate.net. PAMs can also potentially fine-tune receptor activity and even confer biased signaling, selectively modulating specific downstream signaling pathways frontiersin.orgnih.gov.

Overview of Preclinical Research on 5-HT2CR Modulators Leading to CYD-1-79

Preclinical research into 5-HT2CR modulators has been driven by the receptor's implication in various disorders, particularly substance use disorders and obesity nih.govnih.govnih.gov. Early efforts focused on orthosteric agonists, such as lorcaserin, which was approved for weight loss but later withdrawn nih.govresearchgate.netresearchgate.net. The side effects associated with orthosteric agonists highlighted the need for alternative strategies, leading to increased interest in allosteric modulation researchgate.netresearchgate.net.

The discovery of the fatty acid oleamide (B13806) as a 5-HT2CR PAM in early research demonstrated the feasibility of allosteric modulation, although it lacked selectivity nih.govresearchgate.net. A significant step forward was the identification of PNU-69176E, an analog of the antibiotic lincomycin (B1675468), as a selective 5-HT2CR PAM through chemical library screening mdpi.comnih.govresearchgate.netresearchgate.netuniroma1.it.

Subsequent research efforts focused on refining the structural features of PNU-69176E and exploring new chemical series to identify novel 5-HT2CR PAMs with improved pharmacological properties and drug-likeness mdpi.comnih.govresearchgate.net. This iterative process of design, synthesis, and pharmacological evaluation of compounds, particularly those based on scaffolds like 4-alkylpiperidine-2-carboxamides, led to the discovery of several selective 5-HT2CR PAMs nih.govacs.org.

This compound emerged from this research lineage. It was developed by modifying the structure of earlier PAMs, specifically by substituting a propanediol (B1597323) moiety for the α-D-galactopyranoside fragment found in PNU-69176E nih.govnih.gov. This modification aimed to reduce chemical complexity and improve drug-like properties mdpi.comnih.gov. This compound, characterized as belonging to the cis-4-alkylpiperidine-2-carboxamide series, was identified as a selective 5-HT2CR PAM nih.govacs.org.

Preclinical in vitro studies demonstrated that this compound potentiated 5-HT-evoked intracellular calcium release in cells expressing the human 5-HT2CR, without showing significant activity at related receptors like 5-HT2AR mdpi.comuniroma1.itacs.org. In vivo evaluations in rodent models further supported its potential, showing that this compound exhibited a favorable pharmacokinetic profile and potentiated 5-HT2CR-mediated behaviors, including the suppression of spontaneous locomotor activity nih.govuniroma1.itacs.org. Research also indicated that this compound attenuated impulsive action and sensitivity to cocaine-associated cues in a preclinical self-administration model, suggesting its potential therapeutic relevance for substance use disorders nih.govuniroma1.itacs.org.

Data from preclinical studies on the in vitro functional activity of this compound and its selectivity are summarized below:

Compound Receptor Functional Assay Effect on 5-HT Emax (% of 5-HT) Effect on 5-HT EC50 Selectivity (vs. 5-HT2AR) Reference
This compound h5-HT2CR Ca2+ release (CHO cells) Increased (approx. 20%) No effect Selective mdpi.comuniroma1.itacs.org
PNU-69176E h5-HT2CR Ca2+ release (CHO cells) Increased (similarly to this compound) No effect Selective mdpi.com
This compound h5-HT2AR Ca2+ release (CHO cells) No intrinsic activity N/A Selective mdpi.comuniroma1.itacs.org
This compound 5-HT2BR Radioligand displacement Weak or no displacement N/A Selective mdpi.com
This compound Other 5-HT receptors, dopamine receptors, monoamine transporters Radioligand displacement Weak or no displacement N/A Selective mdpi.com

This table highlights the preclinical findings regarding the functional activity and selectivity of this compound, demonstrating its ability to potentiate 5-HT-mediated signaling specifically at the 5-HT2CR.

The identification of a possible allosteric binding site for this compound, potentially close to the orthosteric site, has been explored through docking studies, facilitated by the disclosure of the 5-HT2CR structure mdpi.comacs.org. The stereochemistry of this compound, specifically the S-configuration of its 1,2-diol fragment, was found to be important for its PAM activity mdpi.com.

Properties

CAS No.

1443281-47-7

Molecular Formula

C20H40N2O3

Molecular Weight

356.55

IUPAC Name

N-(2,3-Dihydroxypropyl)-cis-4-undecylpiperidine-2-carboxamide

InChI

InChI=1S/C20H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-21-19(14-17)20(25)22-15-18(24)16-23/h17-19,21,23-24H,2-16H2,1H3,(H,22,25)/t17-,18?,19+/m1/s1

InChI Key

RQTUFYCDUWSKKX-KGNCLDLBSA-N

SMILES

O=C([C@H]1NCC[C@@H](CCCCCCCCCCC)C1)NCC(O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CYD179;  CYD 1 79;  CYD-1-79;  CYD-179;  CYD 179

Origin of Product

United States

Discovery and Initial Characterization of Cyd 1 79 As a 5 Ht2cr Pam

Identification of the Initial Chemical Scaffold for 5-HT2CR Allosteric Modulation

The search for small-molecule 5-HT2CR PAMs led to the identification of initial chemical scaffolds through screening efforts. One such effort involved the screening of a chemical library, which resulted in the discovery of PNU-69176E as a 5-HT2CR PAM guidetopharmacology.orgwikipedia.orgwikipedia.org. PNU-69176E, described as an analogue of the antibiotic lincomycin (B1675468) and a complex l-threo-alpha-d-galacto-octopyranoside derivative, served as an initial lead compound guidetopharmacology.orgwikipedia.orgmedkoo.comnih.gov. This discovery provided a starting point for the development of related chemical series aimed at identifying selective 5-HT2CR PAMs with improved properties wikipedia.orgeswayer.com. Expanding upon this, the 4-alkylpiperidine-2-carboxamide scaffold was explored as a basis for developing new 5-HT2CR PAMs uni.luwikidata.orgwikipedia.org.

Early Pharmacological Profiling of Lead Compounds

Early pharmacological profiling of compounds within the identified chemical series focused on their ability to allosterically modulate 5-HT2CR activity. A key functional assay utilized was the measurement of 5-HT-evoked intracellular calcium (Ca2+) release in cells stably transfected with the human 5-HT2CR uni.lueswayer.comwikipedia.orgfishersci.ca. This assay is based on the activation of the phospholipase Cβ (PLCβ) pathway downstream of 5-HT2CR activation, which leads to increased intracellular Ca2+ release uni.lu.

Compounds were evaluated for their capacity to enhance the maximum effect (Emax) of 5-HT without significantly altering its potency (EC50), a characteristic profile of a PAM wikipedia.orgnih.gov. Selectivity against other serotonin (B10506) receptor subtypes, particularly 5-HT2AR and 5-HT2BR, was a critical aspect of the profiling to mitigate potential off-target effects associated with less selective ligands wikipedia.orgfishersci.canih.gov. Additionally, compounds were assessed for any intrinsic activity on the 5-HT2CR in the absence of 5-HT, ensuring they acted as modulators rather than direct agonists fishersci.ca.

Initial lead compounds, including PNU-69176E, demonstrated the ability to potentiate 5-HT2CR-mediated signaling in these in vitro assays wikipedia.orgwikipedia.org.

Evolution of the Chemical Series to Develop CYD-1-79

The development of this compound involved an iterative process of chemical synthesis and pharmacological evaluation aimed at optimizing the properties of the initial lead compounds, such as PNU-69176E eswayer.com. A primary goal was to simplify the chemical structure while retaining or enhancing 5-HT2CR PAM activity and improving drug-like characteristics wikipedia.orgeswayer.com.

Starting from the 4-alkylpiperidine-2-carboxamide scaffold, modifications were made to different parts of the molecule. Simplification of the polar head (PH) moiety of PNU-69176E was an early priority in this optimization process eswayer.com. These efforts led to the identification and characterization of this compound (referred to as compound 3 or 16 in some studies) as a selective 5-HT2CR PAM eswayer.comwikipedia.org.

Further structural modifications focused on the lipophilic tail (LT) substituent at the 4-position of the piperidine (B6355638) ring wikidata.orgeswayer.com. The undecyl moiety, present in earlier compounds like PNU-69176E and this compound, was a target for optimization eswayer.com. Variations involving shorter, more compact fragments, including cyclohexyl- or phenyl-containing groups, were explored to reduce lipophilicity and the number of rotatable bonds while maintaining PAM activity wikidata.orgeswayer.comnih.gov.

The stereochemistry of specific fragments within the evolving chemical series was also found to be important for PAM activity. For instance, the S-configuration of a 1,2-diol fragment present in this compound was shown to be preferred for its activity wikipedia.orgnih.gov.

Detailed structure-activity relationship (SAR) studies guided these modifications. The functional activity was typically assessed using the Ca2+ release assay in cells expressing the human 5-HT2CR.

CompoundScaffold TypeKey Modification FocusRepresentative In Vitro Finding (h5-HT2CR)
PNU-69176EGalactopyranoside/PiperidineInitial LeadIncreased [3H]-5-HT binding wikipedia.org. Potentiated 5-HT-evoked Ca2+ release wikipedia.org.
This compoundPiperidine-2-carboxamideSimplified Polar HeadEnhanced Ca2+ release by ~23% over 5-HT alone eswayer.com. Increased 5-HT Emax by ~20% wikipedia.orgnih.gov.
CTW0415Phenylpiperidine-2-carboxamideModified Lipophilic TailSimilar activity at 1 nM to optimized this compound analogs; slightly enhanced Emax (127%) wikipedia.orgnih.gov.

Molecular modeling and docking studies were employed to investigate the potential binding site(s) of these PAMs on the 5-HT2CR. These studies, utilizing the crystal structure of the 5-HT2CR, suggested a distinct allosteric binding site, potentially located near the orthosteric site wikipedia.orgeswayer.comwikipedia.orgnih.gov. The consistent increase in Emax values observed with these PAMs suggested a conserved mechanism likely involving binding to a shared allosteric site eswayer.com.

The optimization efforts, starting from initial leads like PNU-69176E and progressing through compounds like this compound and subsequent analogues such as CTW0415, aimed to develop 5-HT2CR PAMs with improved potency, selectivity, and pharmacokinetic properties for potential in vivo studies wikidata.orgwikipedia.orgeswayer.comnih.gov.

Molecular Mechanisms and Receptor Interactions of Cyd 1 79

Allosteric Binding Site Elucidation and Predicted Interactions within 5-HT2CR

Unlike orthosteric ligands that bind to the same site as the natural agonist (serotonin), allosteric modulators bind to a topographically separate site. nih.govnih.gov The identification of this allosteric site for CYD-1-79 has been facilitated by molecular docking studies utilizing the solved crystal structure of the 5-HT2CR. nih.govmdpi.com

Table 1: Predicted Interactions of this compound within the 5-HT2CR Allosteric Binding Site

Structural Component of this compoundPredicted Interaction TypeSignificance
4-alkylpiperidine-2-carboxamide scaffoldForms the core binding structureEssential for anchoring the molecule within the allosteric pocket. nih.gov
1,2-diol fragment (S-configuration)Specific stereochemical interactionDetermines the positive allosteric modulatory activity. mdpi.com
Undecyl chainHydrophobic interactionsLikely engages with non-polar residues within the receptor or lipid membrane, contributing to binding affinity. researchgate.net

Mechanistic Insights into this compound's Potentiation of Serotonin-Evoked Receptor Activity

This compound functions by enhancing the efficacy of serotonin (B10506) at the 5-HT2CR. mdpi.com This means that in the presence of this compound, a given concentration of serotonin can elicit a stronger functional response from the receptor. researchgate.net Mechanistically, this compound does not significantly alter the binding affinity (potency, or EC50) of serotonin itself. mdpi.com Instead, it increases the maximal possible response (Emax) that can be achieved.

In functional assays, this compound was shown to increase the Emax of serotonin by approximately 20% in calcium release assays, a key measure of 5-HT2CR activation. mdpi.com This potentiation is selective for the 5-HT2CR, as this compound shows no intrinsic activity at or modulation of the related 5-HT2A or 5-HT2B receptors. nih.govmdpi.com This suggests that the allosteric site and the conformational changes it induces are unique to the 5-HT2CR subtype.

Table 2: Effect of this compound on Serotonin-Evoked 5-HT2CR Activity

ParameterEffect of this compoundReference
Serotonin Efficacy (Emax)Increased by ~20% mdpi.com
Serotonin Potency (EC50)No significant effect mdpi.com
Receptor SelectivitySpecific to 5-HT2CR (vs. 5-HT2AR, 5-HT2BR) nih.govmdpi.com

Investigation of this compound-Induced Conformational Dynamics of 5-HT2CR

The binding of an allosteric modulator like this compound to a G protein-coupled receptor (GPCR) inherently alters the receptor's conformation. nih.gov This conformational change is the basis for its modulatory effect on the orthosteric ligand's function. When this compound occupies its allosteric site, it is thought to stabilize a receptor conformation that is more conducive to coupling with its associated G-protein (Gq) once serotonin binds. nih.gov

This stabilized conformation enhances the efficiency of the signal transduction process, leading to the observed increase in serotonin's maximal efficacy. While direct biophysical studies detailing the precise conformational shifts induced by this compound are not yet extensively published, molecular docking studies corroborate the existence of a unique allosteric pocket capable of inducing such changes. mdpi.com The modulation of receptor conformation by this compound allows for a finer tuning of the physiological response to serotonin compared to the simple on-off switch provided by a direct agonist. nih.gov

Downstream Intracellular Signaling Pathways Modulated by this compound (e.g., Calcium Mobilization)

The 5-HT2CR is a Gq/11-coupled GPCR. Upon activation by serotonin, it initiates a well-defined intracellular signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

This compound directly impacts this pathway by potentiating the 5-HT-evoked release of intracellular calcium. nih.gov Studies in cell lines stably expressing the human 5-HT2CR have demonstrated that this compound enhances this calcium mobilization in the presence of serotonin. nih.govmdpi.com This confirms that the allosteric modulation by this compound effectively amplifies the canonical downstream signaling of the receptor, leading to a more robust cellular response for a given level of serotonin stimulation.

Table 3: Modulation of 5-HT2CR Downstream Signaling by this compound

Signaling EventModulation by this compoundMechanism
Gq/11 Protein CouplingEnhancedStabilization of an active receptor conformation. nih.gov
Phospholipase C (PLC) ActivationPotentiatedIncreased efficiency of G-protein coupling leads to greater PLC activation.
Intracellular Ca2+ ReleasePotentiatedDirectly observed in functional assays as an enhancement of 5-HT-evoked calcium mobilization. nih.govmdpi.com

Receptor Selectivity and Functional Pharmacological Differentiation of Cyd 1 79

Assessment of Selectivity for 5-HT2CR Over Closely Related Serotonin (B10506) Receptor Subtypes (e.g., 5-HT2AR, 5-HT2BR)

CYD-1-79 demonstrates a notable selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptor subtypes. Functional assays have shown that this compound does not possess any intrinsic agonist activity at either the 5-HT2AR or 5-HT2BR. researchgate.net In studies utilizing Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT2CR, this compound was shown to enhance the intracellular calcium release evoked by serotonin (5-HT). mdpi.com Conversely, it did not alter 5-HT-evoked calcium release in CHO cells that were stably transfected with the highly homologous 5-HT2AR. nih.gov This indicates a high degree of functional selectivity for the 5-HT2CR. While specific binding affinity values (Ki) for this compound at each of these receptors are not extensively reported in publicly available literature, the functional data strongly supports its characterization as a selective 5-HT2CR PAM.

Receptor SubtypeActivity of this compoundFunctional Effect
5-HT2CRPositive Allosteric ModulatorEnhances 5-HT-evoked intracellular calcium release. mdpi.com
5-HT2ARNo Intrinsic ActivityDoes not alter 5-HT-evoked intracellular calcium release. researchgate.netnih.gov
5-HT2BRNo Intrinsic ActivityNo significant functional modulation reported. researchgate.net
Target ClassScreening Result for this compound
Other Serotonin (5-HT) ReceptorsWeak or no displacement of specific radioligands. researchgate.net
Dopamine (B1211576) ReceptorsWeak or no displacement of specific radioligands. researchgate.net
Monoamine TransportersWeak or no displacement of specific radioligands. researchgate.net

Comparative Analysis of Allosteric Modulatory Properties with Other Known 5-HT2CR PAMs

The allosteric modulatory properties of this compound become clearer when compared with other well-characterized 5-HT2CR PAMs, such as PNU-69176E and CTW0415. All three compounds act as positive allosteric modulators, enhancing the effect of the endogenous agonist, serotonin. However, they exhibit distinct pharmacological profiles.

This compound, similar to PNU-69176E, increases the maximal efficacy (Emax) of 5-HT in evoking a response, such as intracellular calcium release, by approximately 20%. mdpi.com A key differentiating feature is that this compound does not affect the potency (EC50) of 5-HT. mdpi.com In contrast, PNU-69176E has been shown to decrease the EC50 of 5-HT, for instance from 27 nM to 10 nM at a concentration of 10 µM, thereby increasing the potency of the endogenous agonist. mdpi.com

The compound CTW0415, which was developed through the optimization of the this compound structure, demonstrates further enhancement of efficacy. It has been reported to increase the 5-HT Emax to 127%, indicating a greater potentiation of the maximal receptor response compared to both this compound and PNU-69176E. mdpi.com These differences in their effects on agonist potency and efficacy highlight the nuanced pharmacological distinctions among these 5-HT2CR PAMs.

CompoundEffect on 5-HT EmaxEffect on 5-HT EC50
This compound~20% increase mdpi.comNo effect mdpi.com
PNU-69176E~20% increase mdpi.comDecreases (e.g., from 27 nM to 10 nM at 10 µM) mdpi.com
CTW0415Increases to 127% mdpi.comNot specified

Structure Activity Relationship Sar Studies and Analog Design for Cyd 1 79

Systematic Chemical Modifications of the 4-Alkylpiperidine-2-carboxamide Scaffold

The 4-alkylpiperidine-2-carboxamide scaffold serves as the fundamental structural basis for CYD-1-79 and its related analogs explored in SAR studies. wikipedia.orgidrblab.netnih.gov Research has involved modifying different regions of this scaffold to understand their contribution to 5-HT2CR PAM activity. Early SAR studies on related compounds, such as PNU-69176E, indicated that shorter alkyl chains as lipophilic tails (LT) at the 4-position of the piperidine (B6355638) ring failed to elicit positive allosteric modulation. wikipedia.org This highlighted the importance of the substituent at this position for activity. Subsequent work leading to this compound and its optimization involved exploring variations of this scaffold with different substituents at the 4-position and modifications to the polar head (PH) moiety attached via the carboxamide linkage. wikipedia.orgidrblab.netnih.gov

Evaluation of the 1,2-Diol Moiety's Contribution to 5-HT2CR PAM Activity

The 1,2-diol moiety is a key component of the polar head (PH) in the structure of this compound. Investigations have confirmed that this diol moiety is a crucial structural element for 5-HT2CR PAM activity. wikipedia.orguni.lu Specifically, the (S)-1,2-diol fragment has been identified as a privileged fragment in these PAMs. wikipedia.org Studies involving the modification of the PH moiety demonstrated that retaining the 1,2-diol was important for maintaining 5-HT2CR PAM activity. wikipedia.org For instance, while a 1,3-propandiol group as a PH did promote PAM activity when coupled with a phenyl LT, other variations, including the retention of phenyl or cyclohexyl LTs with the incorporation of a morpholino group, did not result in positive allosteric effects. wikipedia.org The 1,2-diol PH moiety, specifically with the S-configuration, is proposed to engage in bidentate hydrogen bonding interactions within the receptor binding site. uni.lu

Impact of Lipophilic Tail (LT) Substituents on Allosteric Modulation and Compound Optimization

Optimization efforts starting from the undecyl LT of this compound (compound 3) focused on replacing it with shorter, more compact, and often cyclic hydrocarbon fragments. wikipedia.orgidrblab.netnih.gov This strategy aimed to reduce rotatable bonds and lipophilicity while approximately maintaining a similar molecular volume to preserve activity and enhance drug-like properties. wikipedia.orgidrblab.netnih.gov For example, replacing the undecyl moiety with cyclohexyl- or phenyl-containing fragments led to the discovery of compound 12 (CTW0415), which exhibited significant PAM activity, improved pharmacokinetics, and reduced off-target interactions compared to earlier molecules. wikipedia.orgidrblab.netnih.gov Data from a Ca2+ release assay showed that compound 12, incorporating an (S)-1,2-diol PH and a phenyl-containing LT, displayed a 5-HT-evoked Emax of 127.4 ± 8.79%, comparable to the activity of this compound (compound 3) which showed an Emax of 123.2 ± 4.1%. wikipedia.org This indicates that appropriately designed compact, cyclic LTs are accepted by the 5-HT2CR allosteric site and can contribute to potent PAM activity. wikipedia.org

Stereochemical Requirements for Optimal this compound Activity at 5-HT2CR

Stereochemistry plays a critical role in the activity of this compound and its analogs at the 5-HT2CR. The stereochemistry of the 1,2-diol fragment has been shown to be essential for PAM activity, with the (S)-configuration being preferred. wikipedia.orguni.luwikipedia.orgcenmed.com Studies comparing enantiomerically pure versions of the 1,2-propanediol fragment demonstrated a stereochemical preference for PAM activity. uni.lu Specifically, compounds incorporating the (S)-1,2-diol moiety displayed significant 5-HT2CR PAM activity. wikipedia.org The (S)-configuration of the 1,2-diol PH is believed to be involved in specific hydrogen bonding interactions within the allosteric binding site of the receptor. uni.lu While the stereochemistry of the 1,2-diol is explicitly highlighted as crucial, the core 4-alkylpiperidine-2-carboxamide scaffold of this compound itself is described with a cis-4-undecylpiperidine-2-carboxamide structure, implying defined stereochemistry within the piperidine ring as well. nih.govnih.gov

Computational and Synthetic Strategies for Rational Analog Design

Rational analog design in the development of this compound and its successors has heavily relied on a combination of computational and synthetic strategies. nih.govwikipedia.orgnih.govnih.gov Computational methods, such as in silico ligand minimization and molecular docking studies, have been employed to understand the preferred conformations of these molecules and to probe potential binding sites on the 5-HT2CR. wikipedia.orgnih.govuni.luwikipedia.orgcenmed.comutm.myguidetopharmacology.orguni.luwikipedia.org The availability of the 5-HT2CR X-ray crystal structure (e.g., PDB: 6BQG) has been instrumental in enabling docking studies to identify possible allosteric binding sites, often located near the orthosteric site. wikipedia.orguni.luwikipedia.orgcenmed.com These computational insights have guided the design of new analogs by suggesting modifications likely to maintain or improve favorable interactions with the receptor. wikipedia.orgnih.govwikipedia.orgcenmed.com

Synthetic strategies have focused on developing efficient protocols to access the core 4-alkylpiperidine-2-carboxamide scaffold and introduce variations at the key positions, particularly the lipophilic tail and the polar head. wikipedia.orgnih.govuni.luuni.lu Established synthetic routes, such as multi-step protocols starting from suitable precursors (e.g., picolinic acid for related scaffolds), have been adapted and optimized for the synthesis of this compound and its analogs. wikipedia.orgnih.gov The ability to synthesize enantiomerically pure intermediates and final compounds has been crucial for evaluating the stereochemical requirements for activity. uni.lu The iterative process of rational design based on computational predictions, followed by chemical synthesis and rigorous pharmacological evaluation in functional assays (like Ca2+ release assays) and in vivo models, has been central to the discovery and optimization of potent and selective 5-HT2CR PAMs like this compound and CTW0415. wikipedia.orgidrblab.netnih.govuni.lucenmed.comutm.myguidetopharmacology.orgwikipedia.org

Summary of Select Compound Activities (Illustrative Data)

While detailed comparative IC50/EC50 data for a large series of analogs were not consistently available across the search results in a format suitable for a comprehensive interactive table, the following provides illustrative data points regarding the PAM activity of key compounds discussed:

CompoundReceptorActivity TypeFunctional Assay (e.g., Ca²⁺ release)Emax (% of 5-HT response)Reference
This compound (3)5-HT₂CRPAMPotentiation of 5-HT-evoked Ca²⁺ release~123.2 ± 4.1% wikipedia.org
CTW0415 (12)5-HT₂CRPAMPotentiation of 5-HT-evoked Ca²⁺ release~127.4 ± 8.79% wikipedia.orgnih.govwikipedia.orgcenmed.com
PNU-69176E5-HT₂CRPAMPotentiation of 5-HT-evoked Ca²⁺ releaseComparable to this compound (at 1 nM) wikipedia.orgguidetopharmacology.org
Compound 14 (1,3-propandiol PH, phenyl LT)5-HT₂CRPAMPotentiation of 5-HT-evoked Ca²⁺ release~118.8 ± 2.92% wikipedia.org

Note: Emax values represent the maximum efficacy relative to serotonin (B10506) (5-HT) alone in the specified functional assay. Specific assay conditions and concentrations tested may vary between studies.

Computational Approaches in the Research of Cyd 1 79 and 5 Ht2cr Modulation

Molecular Docking Simulations for Predicting CYD-1-79 Binding Poses within 5-HT2CR

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to estimate the binding affinity. In the context of this compound and the 5-HT2CR, molecular docking has been employed to investigate potential binding sites, particularly the allosteric site. nih.govnih.govmdpi.com

Studies utilizing the 5-HT2CR X-ray crystal structure (e.g., PDB ID: 6BQG) have allowed for the docking of 5-HT2CR PAM molecules, including this compound (sometimes referred to as compound 3 or 16 in research), to probe possible binding locations. nih.govnih.govnih.gov These simulations have been crucial in identifying a topographically distinct allosteric site on the receptor, separate from the orthosteric site where serotonin (B10506) binds. nih.govnih.gov Molecular docking of this compound and its analogs has corroborated the existence of this unique allosteric pocket on the 5-HT2CR. mdpi.com

Comparison of the docking poses of this compound with other compounds, such as oleamide (B13806) analogues, has shown similar binding poses and directionality of key structural components like the lipophilic tail (LT) and polar head (PH), suggesting potential binding at the same allosteric site. nih.gov These predicted interactions, involving both hydrophobic contacts with the lipophilic tail and hydrogen bond interactions with the hydroxyl-rich polar head, are crucial for the activity of 5-HT2CR PAMs and occur within the receptor's extracellular loop 2 (ECL2) and transmembrane (TM) helices. nih.gov

Molecular Dynamics Simulations to Characterize Allosteric Site Dynamics and Ligand Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of proteins and their interactions with ligands over time. By simulating the motions of atoms, MD can provide insights into conformational changes in the receptor, the flexibility of binding sites, and the nature of ligand-receptor interactions. plos.orgfrontiersin.org

In Silico Ligand Minimization and Electrostatic Complementarity Studies

In silico ligand minimization and electrostatic complementarity studies are computational techniques used to understand the preferred low-energy conformations of ligands and how their electrostatic properties match those of the receptor binding site. These studies can provide insights into the potential interactions and the favorability of binding.

In the research related to this compound, in silico ligand minimization and electrostatic complementarity experiments have been performed to compare the conformations and potential interactions of this compound with other related compounds. nih.govnih.gov These studies have shown that this compound and certain analogs can adopt similar minimized conformations, particularly regarding the orientation of key functional groups like hydroxyl groups in the polar head. nih.govnih.gov This conformational similarity suggests that these compounds can potentially engage similar hydrogen bond partners within the binding site and maintain similar interaction distances. nih.gov

Bioinformatics Approaches for Target Deconvolution and Ligand Design in 5-HT2CR Systems

Bioinformatics encompasses a range of computational tools and approaches used to analyze biological data, including genetic, sequence, and structural information. In the context of drug discovery, bioinformatics is valuable for target identification, validation, deconvolution, and ligand design. nuvisan.com

For 5-HT2CR systems, bioinformatics approaches can contribute in several ways. Target deconvolution, which aims to identify the specific molecular target of a bioactive compound, can utilize bioinformatics tools to analyze data from various biological assays and '-omics' datasets. nuvisan.com This is particularly relevant for understanding the selectivity of this compound for the 5-HT2CR over other related receptors like 5-HT2A and 5-HT2B, which share significant sequence homology in their transmembrane regions. nih.govnih.gov Bioinformatics analysis of receptor sequences and structures can highlight key differences that contribute to ligand selectivity. nih.govnih.gov

Preclinical in Vitro Methodologies and Mechanistic Findings of Cyd 1 79

Development and Application of Cellular Assay Systems for 5-HT2CR Functional Characterization

Functional characterization of CYD-1-79's activity at the 5-HT2CR has largely relied on the use of cellular assay systems designed to monitor receptor activation. A prominent approach has involved the use of Chinese hamster ovary (CHO) cells that have been stably transfected to express the human 5-HT2CR. guidetopharmacology.orgwikipedia.orgresearchgate.netacs.orgnih.govnih.govnih.gov These cell lines provide a controlled environment to assess the specific effects of compounds on 5-HT2CR signaling, minimizing potential interference from other receptor types. The selection of CHO cells expressing the human receptor is crucial for translational relevance to human pharmacology.

Detailed Analysis of Calcium Release Assays in 5-HT2CR Expressing Cells

A key functional assay employed to characterize this compound is the measurement of intracellular calcium (Ca²⁺) release in 5-HT2CR-expressing cells. The 5-HT2CR is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway. uni.luwikipedia.orgnih.govnih.gov Activation of this pathway by an agonist, such as the endogenous ligand serotonin (B10506) (5-HT), leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca²⁺ from intracellular stores, a measurable event indicative of receptor activation. nih.govuni.lu

Studies utilizing these calcium release assays have demonstrated that this compound potentiates 5-HT-evoked intracellular calcium release in CHO cells stably expressing human 5-HT2CR. guidetopharmacology.orgwikipedia.orgresearchgate.netacs.orgnih.govresearchgate.netuniroma1.it This potentiation indicates that this compound enhances the efficacy of 5-HT at the receptor. For instance, this compound has been shown to increase the maximal effect (Emax) of 5-HT-induced calcium release. One study reported an increase in 5-HT Emax by approximately 20% in the presence of this compound, comparable to the effect of PNU-69176E, another known 5-HT2CR PAM. guidetopharmacology.org Importantly, this compound exhibits no significant intrinsic activity, meaning it does not induce substantial calcium release in the absence of 5-HT, confirming its nature as a modulator rather than a direct agonist. guidetopharmacology.orgnih.govnih.govnih.gov

Further analysis in these cellular assays has highlighted the selectivity of this compound. It has been shown to potentiate 5-HT-evoked calcium release in cells expressing human 5-HT2CR but not in cells expressing the closely related human 5-HT2A receptor (5-HT2AR). guidetopharmacology.orgwikipedia.orgresearchgate.netacs.orgnih.govresearchgate.netuniroma1.itnih.gov This selectivity over 5-HT2AR, and the absence of intrinsic activity at 5-HT2BR, is a key finding from these functional cellular assays. guidetopharmacology.orgnih.gov

The following table summarizes key findings from calcium release assays:

Assay SystemLigandEffect on Ca²⁺ ReleaseObservationSource
CHO cells expressing human 5-HT2CRThis compoundPotentiates 5-HT-evoked Ca²⁺ releaseIncreases 5-HT Emax by ~20% guidetopharmacology.org
CHO cells expressing human 5-HT2CRThis compoundNo significant Ca²⁺ release in absence of 5-HTConfirms PAM activity guidetopharmacology.orgnih.govnih.govnih.gov
CHO cells expressing human 5-HT2ARThis compoundNo potentiation of 5-HT-evoked Ca²⁺ releaseDemonstrates selectivity over 5-HT2AR guidetopharmacology.orgwikipedia.orgresearchgate.netacs.orgnih.govuniroma1.itnih.gov
Cells expressing human 5-HT2BRThis compoundNo intrinsic activity or potentiation of 5-HT effectsDemonstrates selectivity over 5-HT2BR guidetopharmacology.orgnih.gov

Membrane Receptor Binding Studies to Probe Allosteric Modulation of Orthosteric Ligand Affinity

While detailed data tables from direct binding studies were not extensively provided in the search snippets, the characterization of this compound as a PAM strongly implies that membrane receptor binding studies were conducted to investigate its interaction with the 5-HT2CR and its effect on orthosteric ligand binding. Allosteric modulators bind to a site distinct from the orthosteric binding site, where the endogenous ligand (5-HT) binds. nih.govnih.govmdpi.commdpi.com

The finding that this compound does not displace specific radioligands from the 5-HT2CR orthosteric binding site, or shows only weak displacement at other 5-HT receptors, dopamine (B1211576) receptors, and monoamine transporters, supports its allosteric mechanism of action. guidetopharmacology.orgnih.govmdpi.com This lack of significant competition with orthosteric ligands suggests that this compound binds to a separate allosteric site on the receptor. acs.orgresearchgate.netnih.govmdpi.com The potentiation of 5-HT efficacy observed in functional assays, without altering the EC50 of 5-HT in some cases, further corroborates the allosteric nature of its modulation. guidetopharmacology.orgmdpi.com The recent availability of 5-HT2CR structures has also facilitated molecular docking studies, which have highlighted potential allosteric binding sites distinct from the orthosteric one. guidetopharmacology.orgwikipedia.orgacs.orgresearchgate.net

Biochemical Assays for Receptor Activation and Signal Transduction Pathways

Beyond calcium mobilization, the activation of the 5-HT2CR by agonists and PAMs involves a cascade of intracellular signaling events. As a Gq/G11-coupled receptor, 5-HT2CR activation leads to the stimulation of PLCβ, resulting in the production of IP3 and DAG. nih.govuni.lunih.govnih.govprobechem.com DAG, along with increased intracellular calcium, activates protein kinase C (PKC). uni.lu Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of ERK1/2, can also be activated by 5-HT2CR stimulation, potentially via a PLD- and PKC-dependent pathway involving Gα12/13 proteins. uni.lunih.gov

While the provided information primarily focuses on the calcium release as a functional readout, this assay is a direct consequence of the activation of the Gq/G11-PLCβ-IP3 pathway. Therefore, the observed potentiation of calcium release by this compound in cellular assays indicates that it positively modulates this primary signal transduction pathway downstream of the 5-HT2CR. Although specific biochemical assay data quantifying the effects of this compound on components like IP3 accumulation, DAG production, or the phosphorylation of PKC or ERK1/2 were not detailed in the provided snippets, the functional calcium data strongly suggest that this compound influences these downstream signaling events by enhancing the initial receptor activation by 5-HT.

Preclinical in Vivo Research Models and Neurobehavioral Effects of Cyd 1 79

Utilization of Rodent Models for Investigating 5-HT2CR Modulation

Rodent models, including rats and mice, are widely employed in preclinical research to study the central nervous system effects of novel compounds and to model aspects of human neuropsychiatric disorders. The use of these models allows for controlled investigations into the behavioral and neurobiological effects of 5-HT2CR modulation by compounds like CYD-1-79. This compound has been shown to potentiate 5-HT2CR-mediated behaviors in these models idrblab.net.

Assessment of Spontaneous Locomotor Activity Modulation by this compound

Spontaneous locomotor activity is a fundamental measure in rodent behavioral assessments, reflecting general activity levels and exploratory drive. Modulation of spontaneous ambulation by this compound has been investigated in rats. Studies have shown that this compound is effective in suppressing spontaneous ambulation in rat models nih.gov. Additionally, this compound has been reported to modulate 5-HT2CR-mediated spontaneous ambulation.

Exploration of this compound's Effects on Impulsive Action in Preclinical Paradigms

Impulsive action, characterized by a reduced ability to inhibit inappropriate responses, is a key feature in several neuropsychiatric disorders, including substance use disorders. Preclinical paradigms in rodents, such as the five-choice serial reaction time task (5-CSRTT) or Go/No-Go tasks, are used to assess impulsive action. Research indicates that this compound attenuated impulsive action in a preclinical model idrblab.net. These findings suggest a potential role for 5-HT2CR PAMs in addressing deficits in inhibitory control.

Investigation of this compound's Influence on Cocaine-Associated Cues and Self-Administration Analogues

Drug-associated cues play a significant role in triggering relapse in substance use disorders. Rodent models of cocaine self-administration and cue reactivity are used to investigate the impact of compounds on drug-seeking behavior elicited by these cues. This compound has been shown to attenuate sensitivity to cocaine-associated cues in a preclinical self-administration model idrblab.net. This effect suggests that this compound may hold promise in reducing cue-induced craving and relapse vulnerability in cocaine use disorder.

Analysis of this compound's Impact on Feeding Behavior and Food Intake in Animal Models

The 5-HT2C receptor is known to play a role in the regulation of feeding behavior and energy homeostasis idrblab.net. Animal models are frequently used to study the effects of pharmacological agents on food intake. While some 5-HT2CR PAMs have been shown to suppress food intake in rodents idrblab.net, the provided information does not explicitly detail specific data on this compound's impact on feeding behavior or food intake. However, the broader context of 5-HT2CR PAM research includes the investigation of such effects idrblab.net.

Neurobiological Correlates of this compound Action in Animal Models

Investigating the neurobiological correlates of this compound's action in animal models involves examining its effects on neural circuits and neurotransmitter systems known to be modulated by 5-HT2CR activation. This compound's activity as a 5-HT2CR PAM suggests it potentiates the effects of serotonin (B10506) at these receptors idrblab.net. Studies have indicated that this compound is selective for 5-HT2CR and does not show significant intrinsic activity at other related receptors like 5-HT2AR or 5-HT2BR nih.gov. The stereochemistry of this compound has been found to be essential for its PAM activity nih.gov. Docking studies have suggested a possible allosteric binding site for this compound on the 5-HT2CR, located near the orthosteric site nih.gov.

Translational Relevance of Preclinical Animal Models for 5-HT2CR PAM Research

The translational relevance of preclinical animal models in 5-HT2CR PAM research lies in their ability to mimic aspects of human neuropsychiatric conditions and predict potential therapeutic efficacy. While animal models cannot fully replicate the complexity of human disorders, they provide valuable insights into the underlying neurobiological mechanisms and allow for the initial assessment of novel compounds. The observed effects of this compound in rodent models, such as the attenuation of impulsive action and sensitivity to cocaine-associated cues, suggest its potential as a therapeutic agent for conditions involving impaired impulse control and substance use disorders idrblab.net. However, translating findings from animal models to clinical outcomes in humans requires careful consideration of species differences and the limitations of the models used. Efforts are ongoing to improve the translational relevance of preclinical studies in neuropsychopharmacology.

Advanced Research Directions and Future Perspectives for Cyd 1 79 Research

Exploration of Novel 5-HT2CR Allosteric Modulator Chemotypes and Scaffolds

The discovery of CYD-1-79, based on the 4-alkylpiperidine-2-carboxamide scaffold, has opened avenues for exploring novel chemotypes and scaffolds for 5-HT2CR allosteric modulation. Efforts are ongoing to design and synthesize new molecules that retain or enhance the PAM activity of compounds like this compound while potentially improving pharmacokinetic profiles and reducing off-target interactions. researchgate.netresearchgate.net This includes optimizing existing scaffolds, such as variations of the undecyl moiety at the 4-position with cyclohexyl- or phenyl-containing fragments to reduce rotatable bonds and lipophilicity. researchgate.netresearchgate.net Hybridization strategies, combining pharmacophoric groups from known allosteric modulators like oleamide (B13806) and this compound, are also being investigated to develop novel probes with potentially improved properties. nih.gov The goal is to identify scaffolds that offer enhanced subtype selectivity and favorable drug-like characteristics. nih.gov

Integration of Systems Biology and Omics Data for Comprehensive Understanding of this compound Activity

Integrating systems biology and omics data is crucial for a comprehensive understanding of how this compound and other 5-HT2CR PAMs exert their effects at a broader biological level. This involves examining the impact of these compounds on complex biological networks, beyond just the direct interaction with the 5-HT2CR. Omics approaches, such as transcriptomics, proteomics, and metabolomics, can reveal downstream cellular and molecular changes induced by 5-HT2CR PAMs. This can provide insights into the pathways modulated by these compounds and their potential effects on various physiological and behavioral processes regulated by the serotonergic system. researchgate.net Understanding the interplay between 5-HT2CR activity and other neurotransmitter systems or signaling pathways through systems-level analysis can help elucidate the full spectrum of effects of this compound and identify potential biomarkers for treatment response or off-target effects.

Development of Sophisticated In Vitro Humanized Models for 5-HT2CR Research

The development of more sophisticated in vitro humanized models is essential to better predict the efficacy and behavior of 5-HT2CR PAMs like this compound in humans. While studies in cell lines expressing human receptors provide initial insights, these models often lack the complexity of the human brain and its intricate neural circuitry. nih.gov Future research should focus on utilizing induced pluripotent stem cell (iPSC) technology to create human neurons or organoids that accurately mimic the expression and function of 5-HT2CRs in relevant brain regions. These models can incorporate the genetic diversity and RNA editing patterns observed in human 5-HT2CRs, which are known to influence receptor function and pharmacological responses. frontiersin.orgwikipedia.orgplos.org Such humanized models would offer a more physiologically relevant platform for screening novel PAMs, studying their mechanisms of action, and assessing their potential in various neuropsychiatric conditions.

Application of Artificial Intelligence and Machine Learning in 5-HT2CR Ligand Discovery and Optimization

Virtually screen large chemical libraries to identify potential allosteric modulators. researchgate.net

Predict the activity of novel compounds based on their structural features.

Design focused libraries of compounds with a higher probability of being active PAMs.

Optimize the structure of existing PAMs, such as this compound derivatives, to enhance their efficacy and reduce off-target effects. researchgate.net

Analyze complex biological data from systems biology and omics studies to identify correlations between compound structure, receptor activity, and downstream effects.

Hypothesized Therapeutic Modalities and Combinatorial Research Strategies Involving 5-HT2CR PAMs

Based on the role of 5-HT2CR in various physiological and behavioral processes and the activity demonstrated by PAMs like this compound, several therapeutic modalities and combinatorial strategies are hypothesized for future research. 5-HT2CR PAMs could be investigated as potential treatments for conditions where enhanced 5-HT2CR signaling is desired, such as substance use disorders (including cocaine use disorder), obesity, and certain neuropsychiatric conditions like depression and anxiety. nih.govtdl.orgnih.govnih.govacs.orgfrontiersin.orgresearchgate.netacs.org

Combinatorial strategies involving 5-HT2CR PAMs could also be explored. This might include combining PAMs with:

Sub-efficacious doses of 5-HT2CR agonists to achieve desired therapeutic effects with potentially reduced side effects compared to higher doses of agonists alone. taylorandfrancis.com

Ligands targeting other neurotransmitter systems or receptors that interact with the 5-HT2CR pathway to achieve synergistic therapeutic outcomes. nih.govfrontiersin.org For example, combining 5-HT2CR PAMs with compounds targeting dopaminergic or other serotonergic receptors could offer broader and potentially more efficacious treatment approaches for complex neuropsychiatric disorders. nih.govresearchgate.netfrontiersin.org

Non-pharmacological interventions as part of a comprehensive treatment plan.

Further in vivo validation of 5-HT2CR PAMs is required to fully determine their effectiveness in various therapeutic areas. researchgate.net Research into the precise mechanisms of these modulators and their holistic impact on brain function is pivotal for future development. acs.orgacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.